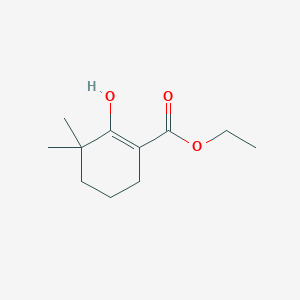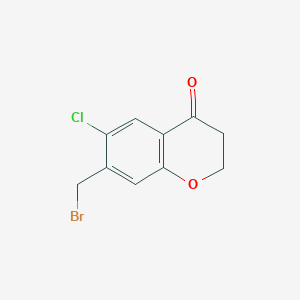
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one is an organic compound with the molecular formula C10H8BrClO2 and a molecular weight of 275.53 g/mol . This compound belongs to the class of chromanones, which are oxygen-containing heterocycles. It is characterized by the presence of bromomethyl and chlorochromanone functional groups, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one typically involves the bromination of 6-chlorochroman-4-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorochroman-4-one: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
7-Methyl-6-chlorochroman-4-one: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.
7-Bromomethyl-6-methylchroman-4-one: Similar structure but with a methyl group at the 6-position, affecting its chemical properties.
Uniqueness
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one is unique due to the presence of both bromomethyl and chlorochromanone groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C10H8BrClO2 |
|---|---|
Peso molecular |
275.52 g/mol |
Nombre IUPAC |
7-(bromomethyl)-6-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8BrClO2/c11-5-6-3-10-7(4-8(6)12)9(13)1-2-14-10/h3-4H,1-2,5H2 |
Clave InChI |
SKTYBCKLHZWCHM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=O)C=C(C(=C2)CBr)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

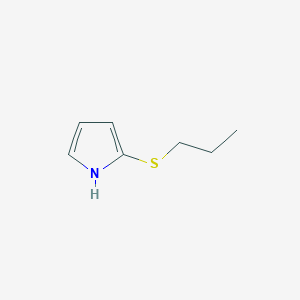
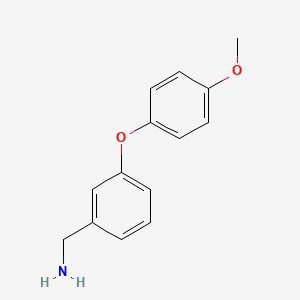
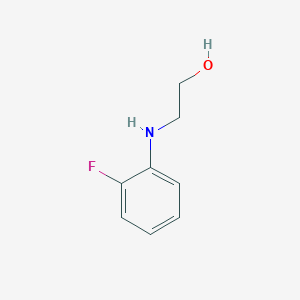
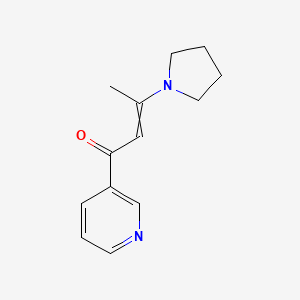
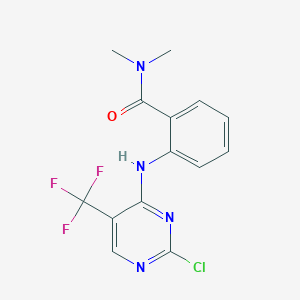
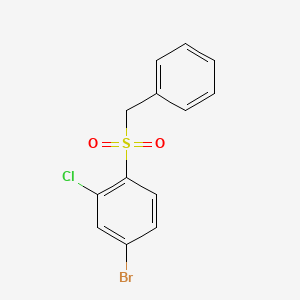
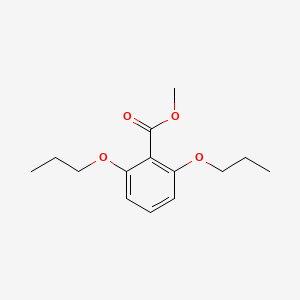
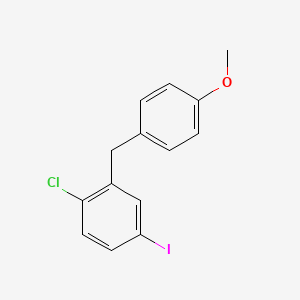
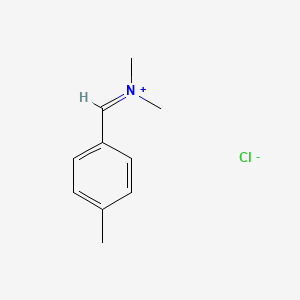
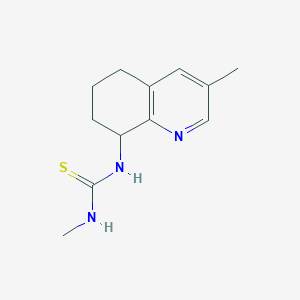

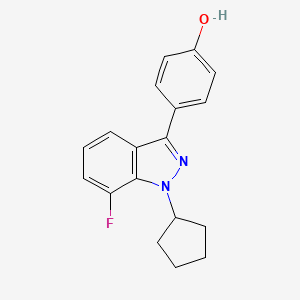
![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)
